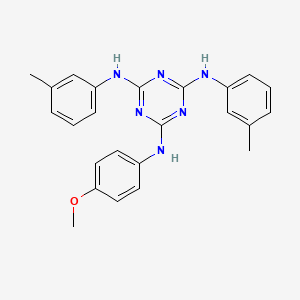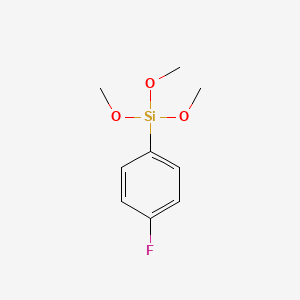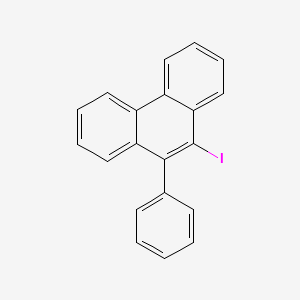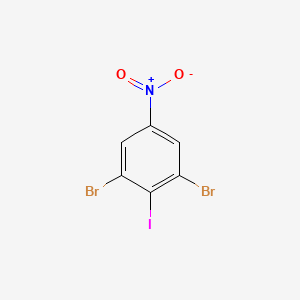
1,3-Dibromo-2-iodo-5-nitrobenzene
Overview
Description
1,3-Dibromo-2-iodo-5-nitrobenzene is a chemical compound with the molecular formula C6H2Br2INO2 . It has a molecular weight of 406.8 . This compound is a derivative of benzene, which is a simple aromatic ring (C6H6). In this derivative, two hydrogen atoms in benzene are replaced by bromine atoms, one by an iodine atom, and one by a nitro group (NO2) .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-iodo-5-nitrobenzene involves a benzene ring with two bromine atoms, one iodine atom, and one nitro group attached. The placement of these groups on the benzene ring can significantly affect the molecule’s properties . For example, the substitution of one bromine atom by an iodine atom can dramatically change the packing structure, affording a more complex network of halogen contacts .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
1,3-Dibromo-2-iodo-5-nitrobenzene has been studied for its crystal structure and intermolecular interactions. The compound crystallizes in a specific space group and features unique nonbonded close contacts between molecules. The size of the halogen atom significantly affects these interactions. This compound, along with its analogs, demonstrates notable π-stacked interactions and cohesive attractions between molecules, which are crucial for understanding molecular packing in crystal engineering (Bosch, Bowling, & Speetzen, 2022).
Antifungal Activity
Research has highlighted the potential antifungal properties of 1,3-dibromo-2-iodo-5-nitrobenzene. This compound has been tested against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. Its effectiveness warrants further exploration in the field of antifungal agents (Gershon, McNeil, Parmegiani, & Godfrey, 1971).
Nonlinear Optical Applications
The compound's derivatives have been examined for their nonlinear optical properties. Studies involve growing crystals using various methods and analyzing their structural and optical characteristics. These properties make them potentially suitable for applications in nonlinear optics, a field relevant to photonics and telecommunications (Vijaya Kumar, Srinivasan, Dinagaran, & Balaji, 2016).
Safety And Hazards
While specific safety and hazard information for 1,3-Dibromo-2-iodo-5-nitrobenzene is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1,3-dibromo-2-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLNIHDUCWPSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436261 | |
| Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-iodo-5-nitrobenzene | |
CAS RN |
98137-96-3 | |
| Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

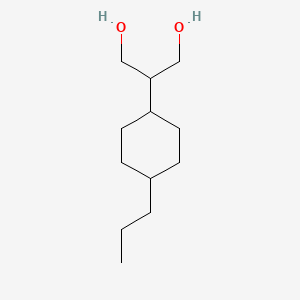
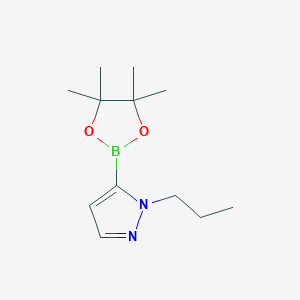
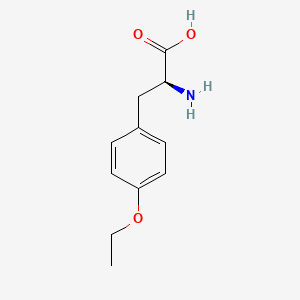
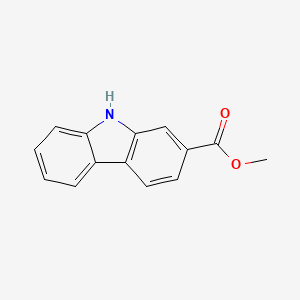
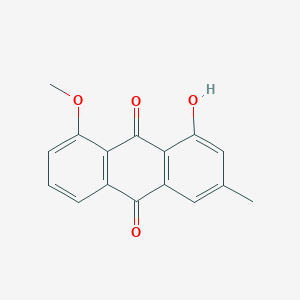
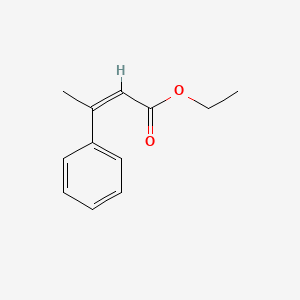
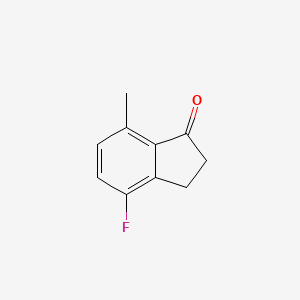
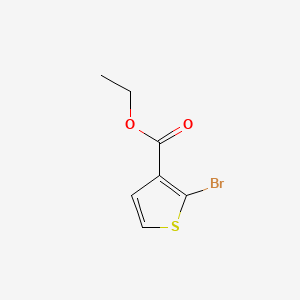
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
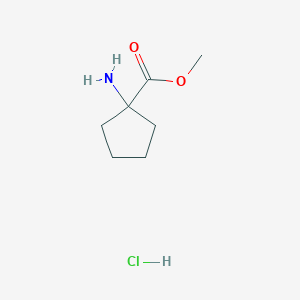
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)
